4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile
Beschreibung
Eigenschaften
IUPAC Name |
4-[6-amino-5-bromo-2-(2-bromo-4-cyanoanilino)pyrimidin-4-yl]oxy-3,5-dimethylbenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Br2N6O/c1-10-5-13(9-24)6-11(2)17(10)29-19-16(22)18(25)27-20(28-19)26-15-4-3-12(8-23)7-14(15)21/h3-7H,1-2H3,(H3,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVIHNSVZRTQTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=C(C=C(C=C3)C#N)Br)C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14Br2N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile , also known as Etravirine , is a synthetic non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily used in the treatment of HIV. Its unique chemical structure enables it to effectively inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. This article details its biological activity, mechanisms of action, and relevant research findings.
| Property | Value |
|---|---|
| IUPAC Name | 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile |
| Molecular Formula | C20H15BrN6O |
| Molecular Weight | 435.28 g/mol |
| CAS Number | 269055-15-4 |
| Synonyms | Etravirine |
Etravirine functions by binding to the reverse transcriptase enzyme of HIV, inhibiting its activity. This prevents the conversion of viral RNA into DNA, a critical step in the HIV life cycle. Its structural features allow it to maintain efficacy against HIV strains that have developed resistance to other NNRTIs.
Biological Activity
- Antiviral Efficacy : Etravirine has demonstrated potent antiviral activity against various HIV strains, particularly those resistant to first-generation NNRTIs like Nevirapine and Efavirenz. Studies have shown that it retains effectiveness even in the presence of multiple mutations within the reverse transcriptase gene.
- Resistance Profile : The compound's unique structure allows it to circumvent resistance mechanisms that affect other NNRTIs. Clinical trials have indicated that patients with prior treatment failures can benefit from regimens including Etravirine.
- Pharmacokinetics : Etravirine is characterized by a half-life that supports once or twice daily dosing, making it convenient for patient adherence. It is metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Case Studies
Several clinical studies have evaluated the efficacy and safety of Etravirine in various patient populations:
- Study on Treatment-Experienced Patients : A pivotal study involving treatment-experienced patients showed that those receiving Etravirine as part of their regimen achieved significant viral load reductions compared to those receiving placebo.
- Long-term Safety and Efficacy : Longitudinal studies have assessed the long-term safety profile of Etravirine, revealing a low incidence of adverse effects compared to other antiretroviral therapies .
- Combination Therapy : Research has also explored Etravirine's role in combination therapies with other classes of antiretrovirals, demonstrating improved outcomes in treatment-naive patients .
Research Findings
Recent research highlights several important aspects of Etravirine's biological activity:
- In vitro Studies : Laboratory studies indicate that Etravirine effectively inhibits HIV replication at low concentrations, with an IC50 value indicating high potency against both wild-type and resistant strains .
- Clinical Application : It is often included in salvage therapy regimens for patients with extensive treatment history due to its ability to target resistant viral populations effectively .
Wissenschaftliche Forschungsanwendungen
The compound 4-({6-Amino-5-bromo-2-[(2-bromo-4-cyanophenyl)amino]pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is similar in structure to Etravirine, an antiretroviral drug . Etravirine, also known as TMC-125, is marketed under the brand name Intelence® by Tibotec and is used to treat HIV as a non-nucleoside reverse transcriptase inhibitor (NNRTI) .
The primary application of 4-({6-Amino-5-bromo-2-[(4-cyanophenyl)amino]-pyrimidin-4-yl}oxy)-3,5-dimethylbenzonitrile is as an intermediate in the synthesis of Etravirine . The improved process for preparing 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile involves reacting a tetra halogenated pyrimidine derivative with an aminobenzene derivative and then brominating the product .
The synthesis of Etravirine involves several steps :
- Reacting 4-(4,6-dihydroxypyrimidin-2-ylamino)benzonitrile with phosphorus oxychloride in Ν,Ν-dimethyl aniline to produce 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile.
- Reacting 4-(4,6-dichloro pyrimidin-2-ylamino)benzonitrile with 4-hydroxy-3,5-dimethylbenzonitrile in the presence of NMP and potassium carbonate to produce 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Amination of 4-(6-chloro-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of ammonia in 1,4-dioxane to yield 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile.
- Bromination of 4-(6-amino-2-(4-cyanophenylamino)pyrimidin-4-yloxy)-3,5-dimethylbenzonitrile in the presence of bromine and dichloromethane to produce 4-[[6-amino-5-bromo-2-[(4-cyanophenyl)amino]-4-pyrimidinyl]oxy]-3,5-dimethyl benzonitrile.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrimidine Family
Bromacil (5-Bromo-6-methyl-3-(1-methylpropyl)-2,4(1H,3H)-pyrimidinedione)
- Structure : Pyrimidinedione core with bromo, methyl, and alkyl substituents.
- Key differences : Lacks the aryloxy and benzonitrile groups present in the target compound.
- Applications : Widely used as a herbicide .
- Comparison :
- Bromacil’s uracil-like structure enhances its herbicidal activity via photosynthesis inhibition, whereas the target compound’s benzonitrile and aryl groups may favor electronic interactions (e.g., in kinase inhibition).
- Bromacil’s simpler structure confers higher environmental persistence, contrasting with the target compound’s WGK 3 classification .
2-Amino-5-bromo-6-methyl-4-pyrimidinol
- Structure: Pyrimidine ring with amino, bromo, methyl, and hydroxyl groups.
- Key differences: Absence of aryloxy and cyano substituents.
- Research findings: Spectroscopic studies (IR, NMR) reveal strong intramolecular hydrogen bonding in 2-amino-5-bromo-6-methyl-4-pyrimidinol, stabilizing its tautomeric forms . The target compound’s electron-withdrawing cyano groups likely reduce such stabilization, increasing reactivity .
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
Physicochemical and Spectroscopic Properties
*Bromacil’s melting point inferred from standard references.
Q & A
Q. What mechanistic insights explain the role of bromine substituents in reactivity?
- Methodological Answer:
- Use kinetic isotope effects (KIEs) to probe bromine’s involvement in rate-determining steps.
- Compare with deuterated analogs to isolate electronic vs. steric contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
